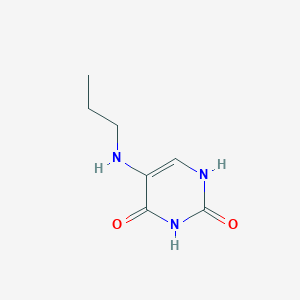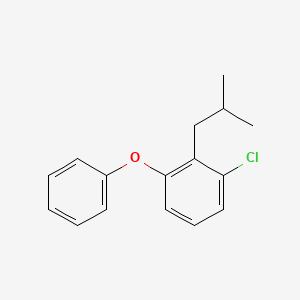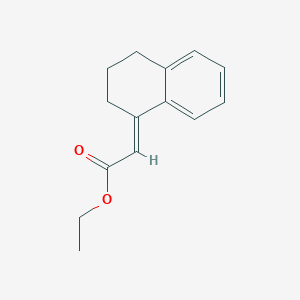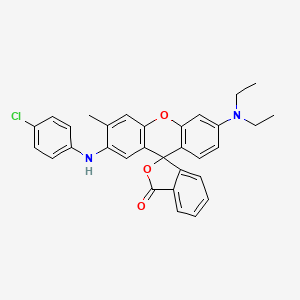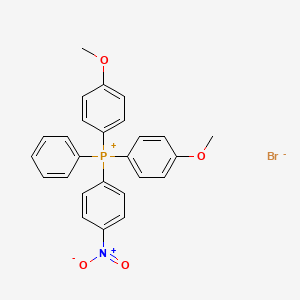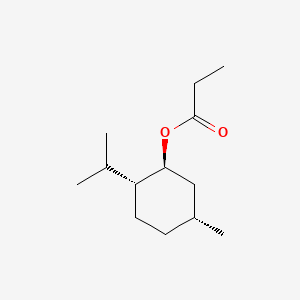
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1S,2R,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menthyl propionate is an organic compound known for its pleasant minty aroma. It is an ester formed from menthol and propionic acid. This compound is commonly used in the fragrance and flavor industry due to its refreshing scent and taste.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menthyl propionate can be synthesized through the esterification of menthol with propionic acid. The reaction typically involves heating menthol and propionic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:
C10H20O+C3H6O2→C13H24O2+H2O
Industrial Production Methods: Industrially, menthyl propionate is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial settings.
Types of Reactions:
Hydrolysis: Menthyl propionate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield menthol and propionic acid.
Oxidation: It can be oxidized to form menthyl propionate derivatives, although this reaction is less common.
Substitution: Menthyl propionate can participate in substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: Menthol and propionic acid.
Oxidation: Menthyl propionate derivatives.
Substitution: Various substituted menthyl compounds.
Wissenschaftliche Forschungsanwendungen
Menthyl propionate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in topical formulations due to its cooling effect.
Industry: Widely used in the fragrance and flavor industry for its minty aroma.
Wirkmechanismus
The mechanism by which menthyl propionate exerts its effects is primarily through its interaction with sensory receptors. When applied topically, it activates the TRPM8 receptor, which is responsible for the sensation of coolness. This activation leads to a cooling effect on the skin. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Similar Compounds:
Menthyl acetate: Another ester of menthol, known for its fruity aroma.
Menthyl lactate: Known for its cooling effect, similar to menthyl propionate.
Menthyl isovalerate: Used in fragrances for its pleasant scent.
Uniqueness: Menthyl propionate is unique due to its specific minty aroma and its balanced cooling effect, making it a preferred choice in the fragrance and flavor industry. Its combination of sensory properties and chemical stability sets it apart from other menthyl esters.
Eigenschaften
| 68539-56-0 | |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11-,12+/m1/s1 |
InChI-Schlüssel |
PELLUIPPBKHUAB-UTUOFQBUSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1C[C@@H](CC[C@@H]1C(C)C)C |
Kanonische SMILES |
CCC(=O)OC1CC(CCC1C(C)C)C |
Dichte |
0.918-0.923 |
Physikalische Beschreibung |
Clear colorless liquid/fruity cool aroma |
Löslichkeit |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/no-structure.png)
